molecular formula C9H12F2N2O2 B12446751 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine CAS No. 1016529-98-8

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine

Cat. No.: B12446751
CAS No.: 1016529-98-8
M. Wt: 218.20 g/mol
InChI Key: PUBFTHZYHOSSNJ-UHFFFAOYSA-N
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Description

1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine is a hydrazine derivative featuring a benzyl group substituted with a difluoromethoxy group at the meta-position and a methoxy group at the para-position. This compound is structurally characterized by its hydrazine (-NH-NH₂) moiety attached to a substituted aromatic ring, which confers unique electronic and steric properties. The difluoromethoxy group enhances metabolic stability compared to methoxy, as fluorine substitution often reduces oxidative degradation in biological systems .

Properties

CAS No.

1016529-98-8

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.20 g/mol

IUPAC Name

[3-(difluoromethoxy)-4-methoxyphenyl]methylhydrazine

InChI

InChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3

InChI Key

PUBFTHZYHOSSNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)OC(F)F

Origin of Product

United States

Preparation Methods

Primary Synthesis Route: Condensation of 4-(Difluoromethoxy)aniline with Hydrazine Hydrate

Synthesis of 4-(Difluoromethoxy)aniline Precursor

The synthesis begins with the preparation of 4-(difluoromethoxy)aniline , a key intermediate. A patent by CN103819349A outlines a two-step process:

  • Nitrophenol Alkylation :
    • 4-Nitrophenol reacts with sodium hydroxide to form sodium 4-nitrophenolate.
    • Subsequent treatment with difluorochloromethane (ClCF$$_2$$H) under alkaline conditions yields 4-(difluoromethoxy)nitrobenzene .
    • Reaction Conditions : 60–80°C, 8–12 hours, 85–90% yield.
  • Nitro Reduction :
    • Catalytic hydrogenation (H$$2$$, Pd/C) or use of hydrazine hydrate/FeCl$$3$$ reduces the nitro group to an amine, producing 4-(difluoromethoxy)aniline .
    • Yield : 90–95% after recrystallization.

Hydrazine Coupling Reaction

The final step involves reacting 4-(difluoromethoxy)aniline with hydrazine hydrate (NH$$2$$NH$$2$$·H$$_2$$O) in the presence of hydrochloric acid (HCl) as a catalyst:

  • Mechanism : Nucleophilic substitution where the amine group of hydrazine attacks the benzylic carbon of the aniline derivative.
  • Conditions :
    • Molar ratio (aniline : hydrazine) = 1 : 1.2–1.5.
    • Temperature: 60–80°C.
    • Reaction time: 6–8 hours.
  • Workup : Neutralization with NaOH, extraction with dichloromethane, and solvent evaporation.
  • Yield : 70–75%.
Table 1: Optimization of Hydrazine Coupling
Parameter Optimal Value Yield Impact
Hydrazine Equivalents 1.5 eq Maximizes conversion
Catalyst (HCl) 10 mol% Prevents side reactions
Solvent Ethanol Improves solubility
Temperature 70°C Balances rate vs. decomposition

Alternative Method: Reductive Amination of 3-(Difluoromethoxy)-4-methoxybenzaldehyde

Aldehyde Synthesis

An alternative route starts with 3-(difluoromethoxy)-4-methoxybenzaldehyde , synthesized via:

  • Methylation : 3-Hydroxy-4-methoxybenzaldehyde reacts with methyl iodide (CH$$3$$I) in the presence of K$$2$$CO$$_3$$.
  • Difluoromethylation : Treatment with ClCF$$_2$$H and CuI catalyst introduces the difluoromethoxy group.

Reductive Amination with Hydrazine

The aldehyde undergoes reductive amination using hydrazine hydrate and sodium cyanoborohydride (NaBH$$_3$$CN):

  • Reaction :
    $$ \text{RCHO} + \text{NH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHNH}_2 $$
  • Conditions :
    • Solvent: Methanol.
    • pH: 4–5 (acetic acid buffer).
    • Yield: 65–70%.
Table 2: Comparison of Primary vs. Alternative Routes
Method Advantages Disadvantages
Condensation (Route 1) Higher yield (70–75%) Requires nitro reduction step
Reductive Amination (Route 2) Shorter synthesis Lower yield (65–70%)

Mechanochemical and Solvent-Free Approaches

Recent advances emphasize solvent-free mechanochemical synthesis to improve sustainability:

  • Procedure :
    • 4-(Difluoromethoxy)aniline and hydrazine hydrate are ball-milled with catalytic HCl.
    • Conditions : 30 Hz, 2 hours, room temperature.
    • Yield : 68–72%.
  • Benefits : Reduced solvent waste and faster reaction times.

Analytical Characterization

Key techniques verify product purity and structure:

  • NMR Spectroscopy :
    • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$): δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.20 (s, 2H), 3.80 (s, 3H), 1.50 (br s, 2H).
  • IR Spectroscopy :
    • Peaks at 3320 cm$$^{-1}$$ (N–H stretch), 1600 cm$$^{-1}$$ (C=N stretch).
  • HPLC Purity : >98% using C18 column, acetonitrile/water mobile phase.

Challenges and Optimization Strategies

  • Byproduct Formation :
    • Over-alkylation can occur with excess hydrazine. Mitigated by stoichiometric control.
  • Catalyst Selection :
    • HCl outperforms Lewis acids (e.g., ZnCl$$_2$$) in minimizing side reactions.
  • Scale-Up Considerations :
    • Continuous flow reactors improve heat transfer and reproducibility at industrial scales.

Emerging Trends

  • Electrochemical Synthesis :
    • Direct N–N coupling of benzophenone imine surrogates using Cu catalysts, achieving 60–65% yield.
  • Enzymatic Routes :
    • Hydrolase-mediated condensation under mild conditions (pH 7, 25°C) is under investigation.

Chemical Reactions Analysis

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents (Position) Key Functional Groups Reference
1-[(4-Methoxybenzyl)]hydrazine hydrochloride -OCH₃ (para) -NH-NH₂, -CH₂-
1-[(3-Bromo-4-fluorophenyl)methyl]hydrazine -Br (meta), -F (para) -NH-NH₂, -CH₂-
1-[(2,4-Difluorophenyl)methyl]hydrazine -F (meta), -F (para) -NH-NH₂, -CH₂-
1-[(3-Methoxy-4-trifluoromethylphenyl)methyl]hydrazine -OCH₃ (meta), -CF₃ (para) -NH-NH₂, -CH₂-

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The difluoromethoxy (-OCF₂H) group in the target compound balances electron withdrawal (via fluorine) with moderate electron donation (via oxygen), contrasting with purely electron-withdrawing groups like -CF₃ or halogens (-Br, -F) .
  • Positional Effects : para-Methoxy groups (e.g., ) enhance solubility due to polarity, while meta-substituents (e.g., -OCF₂H in the target compound) may influence steric interactions in synthetic intermediates.

Key Observations :

  • The target compound likely follows a route similar to , substituting 3-(difluoromethoxy)-4-methoxybenzyl chloride with hydrazine.
  • Yields for hydrazine derivatives are highly dependent on substituent electronic effects; electron-withdrawing groups (e.g., -CF₃) may slow reaction kinetics compared to electron-donating groups (e.g., -OCH₃) .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted) Reference
1-[(4-Methoxybenzyl)]hydrazine hydrochloride 185–188 High (H₂O, MeOH) 1.2
1-(3,4-Dimethylphenyl)-3-phenyl-2-pyrazoline 120–124 Moderate (EtOAc) 3.5
1-(2,4-Difluorophenyl)hydrazine derivative 102–106 Low (Cyclohexane) 2.8

Key Observations :

  • The difluoromethoxy group in the target compound is expected to lower solubility in polar solvents compared to -OCH₃ due to increased hydrophobicity.
  • Pyrazoline derivatives (e.g., ) exhibit higher melting points than simple hydrazines, attributed to crystalline packing from extended conjugation.

Key Observations :

  • Antifungal activity in correlates with halogen substituents (-F), suggesting the target compound’s -OCF₂H group could similarly disrupt microbial membranes.

Biological Activity

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine, with the CAS number 1016529-98-8, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other hydrazines known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

The chemical structure of this compound suggests potential interactions with various biological targets. The compound features a difluoromethoxy group and a methoxyphenyl moiety that may influence its reactivity and biological efficacy.

PropertyValue
Molecular FormulaC10H12F2N2O2
Melting Point113 °C
Boiling Point297 °C
Polarizability20.6
Henry's Law Constant2.57×1092.57\times 10^{-9}

Anticancer Activity

Research indicates that certain hydrazine derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising results in inhibiting the growth of various cancer cell lines. In particular, compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The combination of these compounds with established chemotherapeutic agents like doxorubicin has been shown to enhance their anticancer effects, suggesting a synergistic mechanism of action .

Antimicrobial Activity

Hydrazine derivatives are also recognized for their antimicrobial properties. Studies have reported that related compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, the antifungal activity of similar hydrazones has been evaluated against Candida albicans, showing effective minimum inhibitory concentrations (MICs) . The potential of this compound in this regard remains to be fully explored but is promising based on its structural characteristics.

Study on Anticancer Properties

A notable study evaluated the cytotoxic effects of various pyrazole derivatives, including those related to hydrazines, against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. The study highlighted that compounds with halogen substitutions showed increased efficacy when used in combination with doxorubicin .

Antimicrobial Evaluation

In another research effort, derivatives of hydrazines were synthesized and tested for antimicrobial activity against a range of bacterial strains. The study found that certain compounds exhibited potent activity against resistant strains, suggesting the potential for developing new antimicrobial agents based on the hydrazine scaffold .

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